UV-Vis Absorption Red-Shift: Terthiophene Core vs. Monothiophene Analog (1O-a vs. 3O-a)
In the alkoxy-substituted bis(diarylethenyl) series, extending the central violene unit from one thiophene (1O-a) to three thiophenes (3O-a) causes a substantial bathochromic shift of the longest-wavelength absorption band. The λmax increases from 406 nm (log ε 4.59) for 1O-a to 453 nm (log ε 4.76) for 3O-a, representing a 47 nm red-shift driven by stabilization of the LUMO through extended conjugation [1]. Because the diphenylethenyl analog (target compound) adopts an identical geometry to 1O-a in the solid state [1], a comparable red-shift is anticipated when advancing from the mono- to the terthiophene framework, offering finer spectral coverage in the visible region.
| Evidence Dimension | Longest-wavelength absorption maximum (λmax) and molar absorptivity (log ε) |
|---|---|
| Target Compound Data | 453 nm (log ε 4.76) – alkoxy terthiophene 3O-a; comparable red-shift expected for diphenylethenyl terthiophene |
| Comparator Or Baseline | 2,5-bis(2,2-diphenylethenyl)thiophene (one-ring analog): 406 nm (log ε 4.59) for alkoxy analog 1O-a |
| Quantified Difference | Δλmax ≈ +47 nm (bathochromic shift); Δlog ε ≈ +0.17 (hyperchromic effect) |
| Conditions | CH₂Cl₂ solution, room temperature; alkoxy-substituted series (methoxy derivatives) reported in Ishigaki et al. 2016 |
Why This Matters
The terthiophene core enables absorption extending deeper into the visible region, critical for matching the emission spectra of blue and green OLED emitters in host-guest systems.
- [1] Ishigaki, Y.; Kawai, H.; Katoono, R.; Fujiwara, K.; Higuchi, H.; Kikuchi, H.; Suzuki, T. Can. J. Chem. 2016, 94, 759–768. UV/Vis data for 1O-a, 2O-a, 3O-a in CH₂Cl₂. View Source
